2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a quinazolin-2-yl group, a sulfanyl group, and an acetamide group . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization . The starting materials could include a quinazoline derivative, a cyclohexylamine, and a furan derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The quinazolin-2-yl group would likely contribute to the aromaticity of the molecule, while the sulfanyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its degree of aromaticity, the presence of polar functional groups, and the steric hindrance caused by the cyclohexyl group .Scientific Research Applications
Discovery and Optimization for Histamine Receptors
Quinazoline derivatives have been identified and optimized for their affinity to the histamine H4 receptor (H4R), leading to the discovery of compounds with potential therapeutic benefits. These discoveries suggest quinazoline compounds as novel dual action H1R/H4R ligands, indicating added therapeutic value for inflammatory conditions (Smits et al., 2008).
Structural and Synthetic Studies
Research has focused on the synthesis and characterization of quinazolinone derivatives, exploring their structural aspects and potential as peptidomimetic building blocks. These studies highlight the versatility of quinazoline compounds in synthesizing novel chemical structures for various applications (Marinko et al., 2000).
Anticancer and Antimicrobial Activities
Several studies have synthesized novel quinazoline derivatives with significant anticancer and antimicrobial activities. These compounds exhibit potential as therapeutic agents against various cancer cell lines and microbial species, demonstrating the broad applicability of quinazoline derivatives in medicinal chemistry (Berest et al., 2011).
Molecular Docking and Photodynamic Studies
Quinazolinone compounds have been evaluated for their binding affinities to DNA and their photo-disruptive properties under UV irradiation. These studies provide insights into the potential use of quinazoline derivatives in photo-chemo and photodynamic therapies, offering a new avenue for the development of novel therapeutics (Mikra et al., 2022).
Future Directions
properties
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-19(22-13-16-9-6-12-27-16)14-28-21-24-18-11-5-4-10-17(18)20(25-21)23-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGCHRKVHKSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.